molecular formula C19H17ClN6O2 B12467493 5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide

5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide

Cat. No.: B12467493
M. Wt: 396.8 g/mol
InChI Key: GMBPVBVTPBWIKC-UHFFFAOYSA-N
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Description

ORM-15341, also known as ketodarolutamide, is a nonsteroidal antiandrogen and the major active metabolite of darolutamide. It is primarily used in the treatment of prostate cancer in men. ORM-15341 acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORM-15341 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of ORM-15341 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ORM-15341 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ORM-15341, which can have different pharmacological properties and activities .

Scientific Research Applications

ORM-15341 has several scientific research applications, including:

Mechanism of Action

ORM-15341 exerts its effects by binding to the androgen receptor with high affinity, preventing the activation of the receptor by androgens such as testosterone and dihydrotestosterone. This inhibition blocks the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. ORM-15341 also shows limited central nervous system distribution, indicating peripheral selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ORM-15341 is unique in its high selectivity and affinity for the androgen receptor, as well as its ability to inhibit certain mutant androgen receptor variants that other nonsteroidal antiandrogens cannot. Additionally, ORM-15341 has a shorter elimination half-life and limited central nervous system distribution, which may reduce the risk of central nervous system-related side effects .

Properties

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

3-acetyl-N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

GMBPVBVTPBWIKC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C

Origin of Product

United States

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